![molecular formula C30H32N2O4S2 B2639141 2,4,6-trimethyl-N-[4-[4-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide CAS No. 448195-39-9](/img/structure/B2639141.png)
2,4,6-trimethyl-N-[4-[4-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2,4,6-trimethyl-N-[4-[4-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other groups . They are known for their various biological activities and are commonly used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple phenyl rings and a sulfonyl group. These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
Sulfonamides, in general, are known to undergo a variety of chemical reactions, including hydrolysis, oxidation, and reduction . The specific reactions that this compound would undergo would depend on the conditions and the other reactants present .Scientific Research Applications
Synthetic Applications
Benzenesulfonamide, such as 2,4,6-trimethyl-N-[4-[4-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide, has been highlighted for its potential in Directed ortho Metalation (DoM) methodology. This process opens up possibilities for producing diverse heterocyclic compounds, significant in the field of organic synthesis (Familoni, 2002).
Structural Analysis
The compound's structural features, as seen in related benzenesulfonamide derivatives, have been analyzed through crystallography, revealing distinct molecular orientations and hydrogen bonding patterns. Such insights are valuable for understanding molecular interactions and designing new compounds (Główka et al., 1995).
Spectroscopic Characterization
Sulfonamide derivatives, similar to the subject compound, have been characterized using advanced spectroscopic techniques like FT-IR, NMR, and X-ray diffraction. These techniques are critical in confirming molecular structures and understanding compound properties (Demircioğlu et al., 2018).
Biological Evaluation
While excluding specific drug-related information, it's notable that sulfonamide derivatives have been studied for their biological activities, such as enzyme inhibition. These studies contribute to understanding the biochemical properties and potential therapeutic applications of these compounds (Fahim & Shalaby, 2019).
Chemical Nucleases
Certain sulfonamide compounds, related in structure, have shown capabilities as chemical nucleases, meaning they can interact with and cleave nucleic acids. This property is significant for understanding molecular interactions and potential applications in molecular biology (Macías et al., 2006).
Catalysis
Some sulfonamide derivatives have been used in catalysis, specifically in the transfer hydrogenation of acetophenone derivatives. This showcases their potential as catalysts in chemical reactions, an area of great interest in synthetic chemistry (Dayan et al., 2014).
properties
IUPAC Name |
2,4,6-trimethyl-N-[4-[4-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O4S2/c1-19-15-21(3)29(22(4)16-19)37(33,34)31-27-11-7-25(8-12-27)26-9-13-28(14-10-26)32-38(35,36)30-23(5)17-20(2)18-24(30)6/h7-18,31-32H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFFIIHWBFUVMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N-[4-[4-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

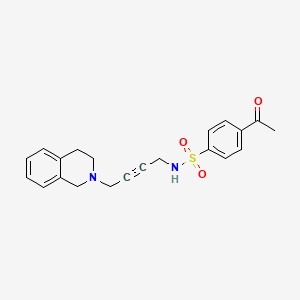

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2639061.png)
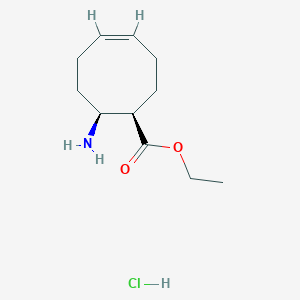


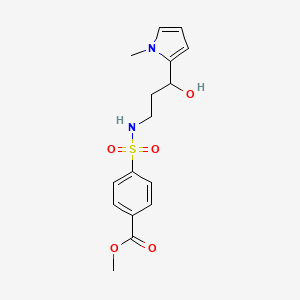
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-2H-chromen-2-one](/img/structure/B2639070.png)
![methyl (E)-2-cyano-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B2639071.png)
![(E)-4-(Dimethylamino)-N-[4,4-dimethyl-1-(1-methylpyrazol-3-yl)pentyl]but-2-enamide](/img/structure/B2639072.png)
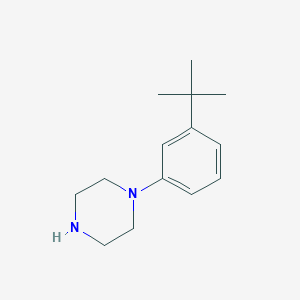
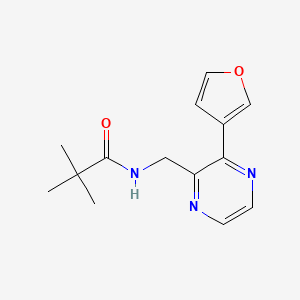
![Methyl 4-(((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate](/img/structure/B2639079.png)
